

The Structure-Activity Relationship of Oxeladin and Its Analogs: A Technical Guide

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Compound of Interest

Compound Name: Oxeladin

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Abstract

Oxeladin is a centrally acting, non-narcotic antitussive agent utilized for the symptomatic relief of cough. Its mechanism of action is primarily attributed to the suppression of the cough reflex at the level of the medulla oblongata, distinguishing it from opioid-based antitussives. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Oxeladin** and its analogs, to the extent that information is publicly available. It details the known pharmacological profile of **Oxeladin**, including its engagement with the sigma-1 receptor. This document also outlines the key experimental protocols for the evaluation of antitussive agents and presents available quantitative data. Due to a notable scarcity of comprehensive SAR studies on a homologous series of **Oxeladin** analogs in publicly accessible literature, this guide also incorporates a broader discussion of the methodologies used in the discovery and development of antitussive drugs.

Introduction to Oxeladin

Oxeladin, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutanoate, is a cough suppressant that has been in clinical use for decades.^[1] Unlike opioid derivatives such as codeine, **Oxeladin** is not associated with dependence or addiction, nor does it typically cause side effects like respiratory depression or constipation.^[1] Its primary therapeutic application is in the management of non-productive coughs of various origins.^[1]

The core structure of **Oxeladin** features a central quaternary carbon atom attached to two ethyl groups and a phenyl ring, connected via an ester linkage to a diethylaminoethoxyethanol side chain. This unique chemical scaffold is believed to be crucial for its biological activity.

Pharmacological Profile and Mechanism of Action

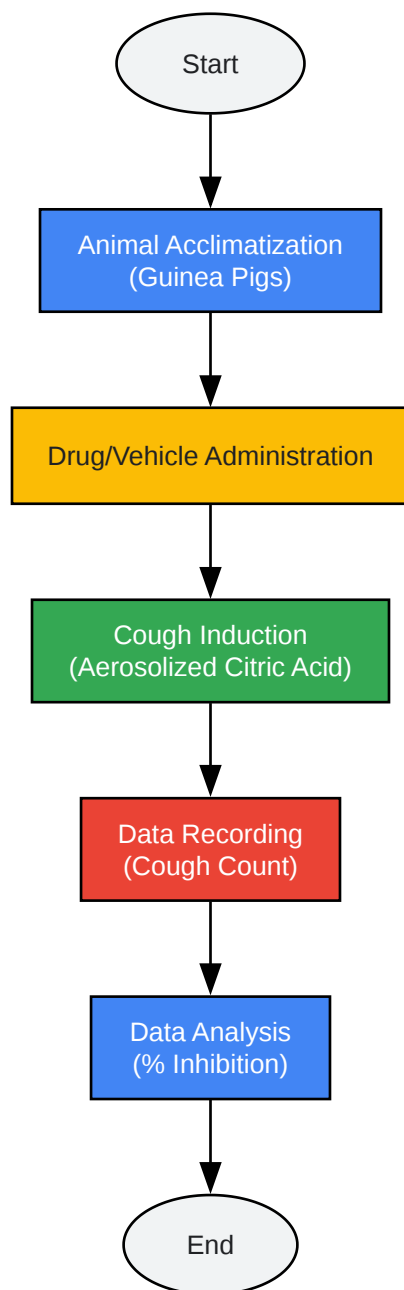
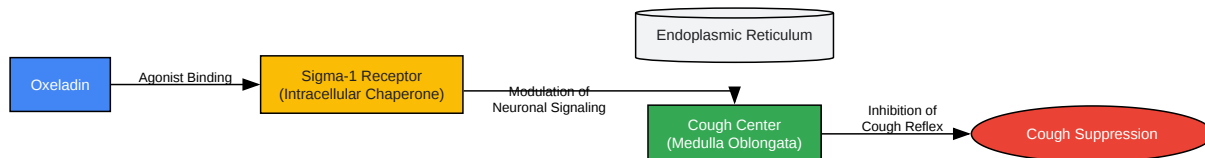
Oxeladin exerts its antitussive effect primarily through a central mechanism, targeting the cough center in the medulla oblongata.[2][3] This action inhibits the nerve impulses that trigger the cough reflex, thereby reducing the frequency and intensity of coughing.[3]

Recent evidence suggests that **Oxeladin** may act as a sigma-1 receptor agonist.[4] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation is known to modulate various cellular signaling pathways.[4] The binding affinity of **Oxeladin** for the sigma-1 receptor has been reported with a K_i of 25 nM.[3]

Additionally, some studies indicate that **Oxeladin** may possess mild peripheral anticholinergic properties, which could contribute to its therapeutic effect by reducing secretions in the respiratory tract.[3]

Proposed Signaling Pathway of Oxeladin

The proposed mechanism of action of **Oxeladin** via the sigma-1 receptor is depicted in the following signaling pathway diagram.



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